molecular formula C7H6ClNO2 B031191 2-Chloro-3-methylisonicotinic acid CAS No. 133928-73-1

2-Chloro-3-methylisonicotinic acid

Cat. No.: B031191
CAS No.: 133928-73-1
M. Wt: 171.58 g/mol
InChI Key: JYVLCHBMNCMRBO-UHFFFAOYSA-N
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Description

2-Chloro-3-methylisonicotinic acid is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the second position and a methyl group at the third position on the pyridine ring. Its molecular formula is C7H6ClNO2, and it has a molecular weight of 171.58 g/mol . This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylisonicotinic acid typically involves the chlorination of 3-methylisonicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{3-Methylisonicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.

    Reduction Reactions: The nitro group can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (NH3) or thiols (R-SH) under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-amino-3-methylisonicotinic acid or 2-thio-3-methylisonicotinic acid.

    Oxidation: Formation of 2-chloro-3-carboxyisonicotinic acid or 2-chloro-3-formylisonicotinic acid.

    Reduction: Formation of 2-chloro-3-methylisonicotinamide.

Scientific Research Applications

2-Chloro-3-methylisonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylisonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular metabolism, leading to cell death in pathogenic organisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloronicotinic acid
  • 3-Chloronicotinic acid
  • 4-Chloronicotinic acid
  • 2-Methylisonicotinic acid

Comparison

2-Chloro-3-methylisonicotinic acid is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its reactivity and interaction with biological targets. Compared to other chloronicotinic acids, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

2-chloro-3-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLCHBMNCMRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567866
Record name 2-Chloro-3-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133928-73-1
Record name 2-Chloro-3-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methylpyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-chloro-N,3-dimethyl-N-phenylpyridine-4-carboxamide (2.2 g, 8.5 mmol) was treated with a mixture of concentrated H2SO4 (23.2 ml) and water (16.8 ml) and then heated to 130° C. for 46 hours. After which time, the reaction mixture was allowed to reach room temperature and poured onto ice (200 ml) and stirred until the ice had melted. The mixture was made alkaline (pH 8) by the addition of solid Na2CO3 (50.3 g) portionwise. The suspension was filtered and the filtrate acidified to pH 3 by the addition of 6M HCl (aq) (˜1.5 ml). The resulting solid was collected by filtration, washed with water (20 ml) and dried in-vacuo at 40° C. for 10 hours to give the title compound (779 mg, 54%) as a pink solid. LC-MS 100%, m/z=171.9, 173.9; 1H NMR (500 MHz, MeOD) δ ppm 8.30 (d, J=4.89 Hz, 1H) 7.64 (d, J=5.04 Hz, 1H) 2.58 (s, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
23.2 mL
Type
reactant
Reaction Step One
Name
Quantity
16.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50.3 g
Type
reactant
Reaction Step Three
Yield
54%

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